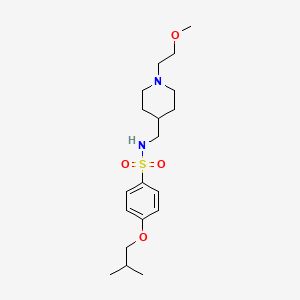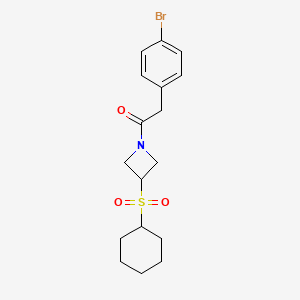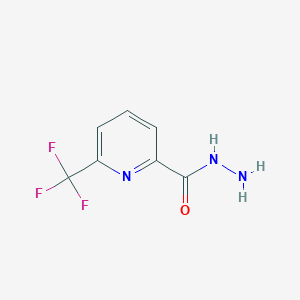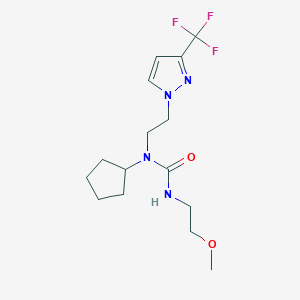
4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as IBMPDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Piperidine derivatives are crucial in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals. The versatility of the piperidine ring allows for the creation of a variety of bioactive compounds, including those with analgesic, antimalarial, and antiarrhythmic properties .
Development of Central Nervous System Drugs
The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). It is found in medications used to treat disorders such as schizophrenia, depression, and Alzheimer’s disease. The structural flexibility of piperidine derivatives enables the fine-tuning of molecular interactions within the CNS .
Anti-Cancer Agents
Piperidine derivatives have been explored for their potential as anti-cancer agents. They can be designed to interfere with specific pathways involved in cancer cell proliferation and survival. For instance, certain piperidine derivatives have shown promise in targeting protein kinases implicated in cancer .
Antimicrobial and Antiviral Applications
The structural diversity of piperidine derivatives makes them suitable candidates for developing new antimicrobial and antiviral agents. They can be engineered to disrupt bacterial cell walls or inhibit viral replication enzymes, offering new avenues for treating infections .
Cardiovascular Drug Development
Compounds containing the piperidine ring have been used in the development of cardiovascular drugs. They can act on various targets, such as calcium channels or beta-adrenergic receptors, to treat conditions like hypertension and arrhythmias .
Analgesics and Anesthetics
Piperidine derivatives are integral to the design of analgesics and anesthetics. Their modulatory effects on neurotransmitter systems can be harnessed to develop drugs that alleviate pain or induce anesthesia during surgical procedures .
Anti-Diabetic Drug Research
Research into anti-diabetic drugs has benefited from piperidine derivatives. These compounds can be utilized to influence insulin release or to modulate glucose metabolism, contributing to the management of diabetes .
Neuroprotective Therapies
Lastly, piperidine derivatives are being investigated for their neuroprotective properties. They may offer protection against neurodegenerative processes by acting on neuronal survival pathways or by combating oxidative stress .
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4S/c1-16(2)15-25-18-4-6-19(7-5-18)26(22,23)20-14-17-8-10-21(11-9-17)12-13-24-3/h4-7,16-17,20H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXHMBIDAMTMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine](/img/structure/B2586088.png)

![3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2586093.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2586094.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586097.png)

![5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2586099.png)

![N-(4-methoxyphenyl)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2586101.png)
![(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2586102.png)
![Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2586105.png)